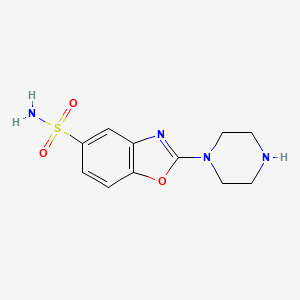

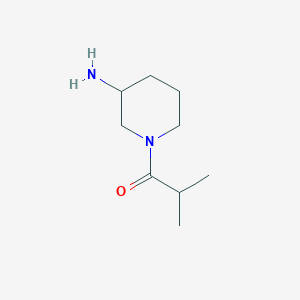

1-Isobutyrylpiperidin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Isobutyrylpiperidin-3-amine (IBPA) is a synthetic molecule that belongs to the class of piperidine derivatives. It has a molecular formula of C9H18N2O and a molecular weight of 170.25 g/mol .

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . The synthesis of piperidines has been a significant part of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task .Molecular Structure Analysis

Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .Chemical Reactions Analysis

The main chemical property of amines, including 1-Isobutyrylpiperidin-3-amine, is their ability to act as weak organic bases . They can react with acids to form salts soluble in water .Aplicaciones Científicas De Investigación

Synthesis of Antibiotics and Therapeutics Compounds structurally related to 1-Isobutyrylpiperidin-3-amine serve as key intermediates in the synthesis of therapeutics. For instance, derivatives of piperidine are crucial in the preparation of antibiotics designed to combat pathogens of veterinary importance. A notable example includes the synthesis of premafloxacin, highlighting the role of piperidine compounds in developing efficient, stereoselective processes for pharmaceuticals (Fleck et al., 2003).

Biodegradable Polymers for Medical Applications Research on poly(β-aminoesters) synthesized through reactions involving secondary amines, such as piperazine, underlines the importance of piperidine derivatives in creating biodegradable polymers. These materials have shown potential in biomedical applications, including gene delivery, due to their non-cytotoxic nature and ability to degrade into biologically benign products (Lynn and Langer, 2000).

Advanced Material Synthesis Tertiary amine-structured compounds, including those related to 1-Isobutyrylpiperidin-3-amine, have been synthesized for applications in material science. These compounds, featuring stimulating response groups, are utilized in creating materials with specific chemical and physical properties. The synthesis methods developed offer efficient pathways for producing compounds with tertiary amine structures, useful in various research and industrial applications (Sun et al., 2021).

Catalysis and Polymerization The reactivity of amine/Lewis pairs towards acrylic monomers demonstrates the application of piperidine derivatives in catalysis and polymerization processes. These compounds can influence reactions such as hydrogenation and polymerization, making them valuable for synthesizing polymers and chemicals with specific attributes. The study of these reactions contributes to the development of new materials and chemical synthesis methodologies (Chen and Chen, 2015).

Environmental Applications Derivatives of piperidine and similar compounds have been explored for environmental applications, such as the adsorption of heavy metals from aqueous solutions. These studies provide insights into the potential of amine-functionalized materials for treating contaminated water, showcasing the versatility of piperidine derivatives in addressing environmental challenges (Gurgel et al., 2009).

Safety and Hazards

Direcciones Futuras

While specific future directions for 1-Isobutyrylpiperidin-3-amine are not mentioned in the search results, piperidine derivatives in general are a key category of nitrogen-bearing heterocyclic compounds with wide biological activities . They play a significant role in the pharmaceutical industry , suggesting potential future applications in drug discovery .

Mecanismo De Acción

Target of Action

The primary target of 1-Isobutyrylpiperidin-3-amine is the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2, also known as RORγt) . RORC2 is a nuclear hormone receptor and is a promising target for the treatment of autoimmune diseases .

Mode of Action

1-Isobutyrylpiperidin-3-amine acts as an inverse agonist of RORC2 . An inverse agonist reduces the activity of a receptor by binding to it and stabilizing its inactive form. This results in a decrease in the production of IL-17 , a key pro-inflammatory cytokine .

Biochemical Pathways

It is known that the compound’s action on rorc2 leads to a reduction in the production of il-17 . IL-17 is involved in several immune responses, including the activation of pro-inflammatory responses. Therefore, the inhibition of IL-17 production can help in the management of autoimmune diseases .

Pharmacokinetics

It has been reported that the compound demonstratesgood metabolic stability and oral bioavailability . These properties suggest that the compound can be effectively absorbed and utilized in the body when administered orally .

Result of Action

The primary result of the action of 1-Isobutyrylpiperidin-3-amine is a reduction in the levels of IL-17 . This can lead to a decrease in pro-inflammatory responses, which can be beneficial in the treatment of autoimmune diseases . In a preclinical in vivo animal model, the compound was able to reduce IL-17 levels and skin inflammation upon oral administration .

Propiedades

IUPAC Name |

1-(3-aminopiperidin-1-yl)-2-methylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(2)9(12)11-5-3-4-8(10)6-11/h7-8H,3-6,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKJZIJEHHMBTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC(C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649239 |

Source

|

| Record name | 1-(3-Aminopiperidin-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminopiperidin-1-yl)-2-methylpropan-1-one | |

CAS RN |

1060817-46-0 |

Source

|

| Record name | 1-(3-Aminopiperidin-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292971.png)

![4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1292972.png)